N-(4-(4-Chlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a synthetic organic compound belonging to the class of thiazole derivatives. [] It has primarily been studied for its potential as a kinesin spindle protein (KSP) inhibitor, targeting the mitotic kinesin Eg5. [] KSP inhibitors are being investigated as potential anticancer agents due to their ability to disrupt mitosis and induce apoptosis in tumor cells. []
Synthesis Analysis
One described method for synthesizing N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide involves reacting 2-amino-4-(4-chlorophenyl)thiazole with 3-(methylsulfonyl)benzoyl chloride. [] The reaction is typically carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane or tetrahydrofuran. [] Purification of the final product can be achieved through recrystallization or column chromatography techniques. []
Molecular Structure Analysis
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide consists of a thiazole ring substituted at the 4-position with a 4-chlorophenyl group and at the 2-position with a 3-(methylsulfonyl)benzamide group. [] The presence of the electron-withdrawing methylsulfonyl group is thought to enhance the compound's KSP inhibitory activity. [] Specific structural data, including bond lengths, bond angles, and dihedral angles, would require further investigation through techniques like X-ray crystallography or computational modeling.
Mechanism of Action
N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is proposed to act as a KSP inhibitor by binding to the ATP-binding site of the mitotic kinesin Eg5. [] This binding disrupts the kinesin's ability to bind to microtubules and generate the forces necessary for proper spindle formation during mitosis, leading to mitotic arrest and cell death. [] Specific details of the binding interactions and the resulting conformational changes in Eg5 would require further investigation through techniques like enzyme kinetics studies, mutational analysis, or molecular modeling.
Compound Description: 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthiourea is an intermediate compound in the synthesis of 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylhydrazonamide,N'-(2,4-dinitrophenyl) []. It is prepared through the condensation of 2-amino-4-(4-chlorophenyl)-1,3-thiazole with phenylisothiocyanate in the presence of pyridine []. The synthesized compound has been characterized by FTIR spectroscopy, 1HNMR, and CHNS elemental analysis [].
Compound Description: 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylhydrazonamide,N'-(2,4-dinitrophenyl) is a derivative of 2-amino-4-(4-chlorophenyl)-1,3-thiazole, synthesized by reacting 1-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylthiourea with 2,4-dinitrophenylhydrazine []. The compound has been characterized using FTIR spectroscopy, 1HNMR, and CHNS elemental analysis, and its physical properties have also been measured []. This derivative exhibited moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis and high antifungal activity against Candida glabrata and Candida albicans [].
Compound Description: 4-{2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile is a compound containing five rings: chlorophenyl, fluorophenyl, 1H-pyrazole, thiazole, and benzonitrile []. The crystal structure of this compound has been studied in detail, revealing the spatial arrangement of the rings and various intermolecular interactions stabilizing the crystal lattice [].
Compound Description: These compounds are a series of derivatives synthesized from 1-(4-chloro-2-(2,2,2-trifluoroacetyl)phenyl)urea by reacting it with various ArCOCH2Br and sodium acetate []. Their structures have been confirmed using elemental analysis, IR, 1H NMR, and Mass spectral data []. Some compounds from this series, specifically 5b, 5f, 5g, 5h, and 5j, exhibited very good in vitro antibacterial and antifungal activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans [].
Compound Description: This compound, along with 1-butyl-5-chloro-N-[(3-dimethylaminosulfonyl)phenyl]-2-methyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide, were identified as having high anti-staphylococcus activity (MIC = 7.8 µg/ml) against reference strains [].
Compound Description: This series of compounds was synthesized and characterized by spectral and analytical studies, then screened for in vitro antibacterial and antifungal activity against various bacterial and fungal strains []. Several compounds within this series, including N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b), 2-(3,4-dimethylphenoxy)-N-(4-methylthiazol-2-yl)acetamide (107e), N-(4-(3-chlorophenyl)thiazol-2-yl)-2-(3,4-dimethylphenoxy)acetamide (107m), and methyl 2-(2-(2-m-tolylacetamido)thiazol-4-yl)acetate (107o), showed promising antimicrobial activity against tested strains [].
Compound Description: 4-(4,8-dimethylcinnolin-3-yl)-2-methyl-1,3-thiazole (5a) was synthesized by treating 3-(bromoacetyl)-4,8-dimethylcinnoline with thioacetamide []. It was characterized using elemental analysis, IR, 1H NMR, and mass spectral studies and screened for antifungal and antibacterial activity [].
Compound Description: These compounds were synthesized from the reaction of 3-(bromoacetyl)-4,8-dimethylcinnoline with substituted thioureas []. They were characterized using elemental analysis, IR, 1H NMR, and mass spectral studies and screened for their antifungal and antibacterial activity []. Notably, N-(3-chlorophenyl)-4-(4,8-dimethylcinnolin-3-yl)-1,3-thiazol-2-amine (5d) emerged as a promising antifungal agent [].
Compound Description: 1-(4-cyanophenyl)-3-(3-(cyclopropylethynyl)imidazo[2,1-b]thiazol-5-yl)thiourea (47) is a potent inhibitor of human indoleamine 2,3-dioxygenase 1 (hIDO1), with an IC50 value of 16.4 nM [, ]. X-ray co-crystal structural analysis revealed unique sulfur-aromatic interactions between the thiourea moiety of 47 and residues F163 and F226 of hIDO1, contributing to its high potency [, ].
Compound Description: This compound was identified as a novel indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor through high-throughput screening [, ]. It served as the starting point for a structure-activity relationship study that ultimately led to the development of the more potent inhibitor 1-(4-cyanophenyl)-3-(3-(cyclopropylethynyl)imidazo[2,1-b]thiazol-5-yl)thiourea (47) [, ].
Compound Description: 2-(4-chlorophenyl)-3-methyl-N-(thiazol-2-yl)butanamide is a known agonist of the Free Fatty Acid Receptor 2 (FFAR2) []. This compound, along with another FFAR2 agonist, Compound 58 [(S)-2-(4-chlorophenyl)-3,3-dimethyl-N-(5-phenylthiazol-2-yl)butanamide], was used to study the role of FFAR2 in the internalization of Influenza A Virus (IAV) []. The research showed that these agonists inhibited IAV replication by facilitating the internalization of the virus into target cells [].
Compound Description: NTB451 is a novel necroptosis inhibitor that effectively inhibits necroptosis induced by various triggers, including tumor necrosis factor-α (TNF-α) and toll-like receptor (TLR) agonists []. This compound works by inhibiting the phosphorylation and oligomerization of mixed lineage kinase domain-like (MLKL) and preventing the formation of the receptor interacting serine/threonine-protein kinase 1 (RIPK1)-RIPK3 complex []. NTB451 specifically targets RIPK1, as confirmed by small interfering RNA (siRNA)-mediated RIPK1 knockdown, drug affinity responsive target stability assay, and molecular dynamics (MD) simulation study []. Importantly, NTB451's inhibitory effect is restricted to necroptosis; it does not affect nuclear factor-κB (NF-κB) activation or apoptotic cell death triggered by TNF-α [].
Compound Description: This series of compounds, synthesized from indapamide (4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide), demonstrated proapoptotic activity in melanoma cell lines []. Specifically, compound 12, 4-chloro-3-({[(4-chlorophenyl)amino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide (SGK 266), exhibited the most potent proapoptotic activity against melanoma cell lines MDA–MB-435, with 3.7% growth inhibition at 10 µM concentration []. Further in vitro evaluation of compound 12 using the MTT colorimetric method revealed significant anticancer activity with IC50 values of 85–95 µM against melanoma cell line MDA–MB435 []. Additionally, compound 12 inhibited four human carbonic anhydrase isoforms (hCA I, II, IX, and XII) with IC50 values ranging from 0.72 to 1.60 µM [].
Compound Description: This series of compounds, also synthesized from indapamide, represents a structural variation compared to the 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide derivatives []. They were investigated as potential pro-apoptotic agents and carbonic anhydrase inhibitors [].
N-(4-phenyl-1,3-thiazol-2-yl) benzamides (5a-o)
Compound Description: This series of N-(4-phenyl-1,3-thiazol-2-yl) benzamides was synthesized from 2-amino-4-substituted phenylthiazoles and substituted benzoyl chlorides []. Their structures were confirmed using FT-IR, 1H NMR, and ESI-Mass spectral analysis []. Fifteen of these compounds were screened for anti-inflammatory activity using the carrageenan-induced rat paw edema method []. Two compounds, N-(4-phenyl-1,3-thiazol-2-yl) 4-chlorobenzamide (5c) and N-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide (5n), showed particularly potent anti-inflammatory activity [].
4-({[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}methyl)-N-(1,3-thiazol-2-yl)benzamide and other related compounds
Compound Description: This document lists several compounds, including 4-({[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]amino}methyl)-N-(1,3-thiazol-2-yl)benzamide, designed as apoptosis-inducing agents for treating cancer and immune/autoimmune diseases [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.